molecular formula C22H32FeP2 B1512823 (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) CAS No. 162412-87-5

(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+)

Cat. No.: B1512823
CAS No.: 162412-87-5
M. Wt: 414.3 g/mol
InChI Key: QXXSYUGLJIMLFH-VUTIHBPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The compound belongs to a class of chiral phospholane ligands developed for asymmetric catalysis. While the exact discovery date is not explicitly documented in accessible literature, its development aligns with advancements in DuPhos and BPE ligands in the 1990s, which introduced 2,5-disubstituted phospholane frameworks for enhanced enantiocontrol. These ligands were pivotal in asymmetric hydrogenation, inspiring subsequent modifications to optimize electronic and steric properties. The iron(II)-centered variant under discussion likely emerged from efforts to stabilize transition metal complexes with phospholane substituents, leveraging ferrocene’s robust sandwich structure for synthetic versatility.

Nomenclature and Alternative Designations

The compound is identified through multiple systematic and trivial names, reflecting its complex structure. Table 1 summarizes key identifiers:

Designation Details
IUPAC Name (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+)
CAS Number 162412-87-5
PubChem CID 71310453
Molecular Formula C₂₂H₃₂FeP₂
Molecular Weight 414.29 g/mol
Alternative Names 1,1′-Bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]ferrocene
Synonyms (S,S)-Methyl-Ferrocelane; DTXSID70746195

The SMILES notation [Fe++].CC1CCC(C)P1[C-]1C=CC=C1.CC1CCC(C)P1[C-]1C=CC=C1 explicitly defines the coordination of iron(II) to two phospholane ligands, each bearing a cyclopentadienyl substituent.

Structural Classification as Organometallic Compound

This compound is a transition metal complex with the following features:

  • Core Structure : A ferrocene backbone (bis(η⁵-cyclopentadienyl)iron(II)) serves as the central scaffold.
  • Ligand Framework : Two (2S,5S)-2,5-dimethylphospholane groups replace hydrogen atoms on the cyclopentadienyl rings. The phospholane rings introduce chiral centers (2S and 5S configurations), critical for stereoelectronic modulation.
  • Coordination Geometry : The iron(II) center adopts a sandwich structure , coordinating to five carbon atoms from each cyclopentadienyl ligand. The phospholane substituents enhance steric bulk and electronic effects, influencing catalytic activity.

The compound’s classification as an organometallic chiral ligand positions it among privileged scaffolds for asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.

Relationship to 1,1′-Bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]ferrocene

The designation 1,1′-Bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]ferrocene refers to the same compound, with structural equivalency confirmed by:

  • CAS Number : 162412-87-5.
  • Ferrocene Backbone : The 1,1′-Bis notation specifies substitution at the 1 and 1′ positions of the cyclopentadienyl rings, consistent with the IUPAC name.
  • Chirality : Both designations emphasize the (2S,5S) configuration in the phospholane rings, ensuring identical stereochemical properties.

This synonym highlights the compound’s bimodal functionalization —combining ferrocene’s stability with phospholane’s chiral environment—to create a versatile ligand for metal coordination.

Properties

IUPAC Name

(2S,5S)-1-cyclopenta-1,4-dien-1-yl-2,5-dimethylphospholane;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H16P.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;/h2*3-6,9-10H,7-8H2,1-2H3;/q2*-1;+2/t2*9-,10-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXSYUGLJIMLFH-VUTIHBPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1C2=C[CH-]C=C2)C.CC1CCC(P1C2=C[CH-]C=C2)C.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](P1C2=C[CH-]C=C2)C.C[C@H]1CC[C@@H](P1C2=C[CH-]C=C2)C.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746195
Record name Iron(2+) bis{1-[(2S,5S)-2,5-dimethylphospholan-1-yl]cyclopenta-2,4-dien-1-ide}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162412-87-5
Record name Iron(2+) bis{1-[(2S,5S)-2,5-dimethylphospholan-1-yl]cyclopenta-2,4-dien-1-ide}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of (2S,5S)-2,5-Dimethylphospholane Ligand

  • The chiral phospholane ligand is synthesized via asymmetric synthesis routes starting from commercially available chiral precursors or through resolution of racemic mixtures.
  • Typical synthetic steps include:
    • Cyclization reactions to form the five-membered phospholane ring.
    • Introduction of methyl substituents at the 2 and 5 positions to establish chirality.
    • Purification by chromatographic techniques or recrystallization to obtain enantiomerically pure ligand.

Formation of (2S,5S)-1-Cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane

  • The cyclopentadienyl moiety is introduced by reacting the phospholane ligand with a suitable cyclopentadienyl precursor.
  • This step often involves:
    • Deprotonation of cyclopentadiene to generate the cyclopentadienyl anion.
    • Nucleophilic substitution or coordination to the phosphorus center to form the substituted cyclopentadienyl phospholane ligand.
  • The stereochemistry is preserved by controlling reaction conditions such as temperature and solvent.

Complexation with Iron(II)

  • The final complex is formed by reacting the prepared ligand with iron(II) salts, commonly iron(II) chloride or iron(II) bromide, under inert atmosphere to prevent oxidation.
  • Typical conditions include:
    • Use of dry, oxygen-free solvents such as tetrahydrofuran (THF) or diethyl ether.
    • Stirring at ambient or slightly elevated temperatures to promote complex formation.
    • Isolation of the complex by filtration and washing to remove unreacted starting materials.

Detailed Research Findings and Data

The compound's molecular formula is $$ \mathrm{C{22}H{32}FeP_2} $$ with a molecular weight of approximately 414.3 g/mol. The complex is often described as iron(2+) bis{1-[(2S,5S)-2,5-dimethylphospholan-1-yl]cyclopenta-2,4-dien-1-ide} indicating the presence of two phospholane-cyclopentadienyl ligands coordinated to iron(II).

Summary Table of Preparation Steps

Step Reaction Type Conditions Key Reagents Outcome
1 Asymmetric synthesis of phospholane Cyclization, methylation, purification Chiral precursors, methylating agents Enantiopure (2S,5S)-2,5-dimethylphospholane ligand
2 Formation of cyclopentadienyl ligand Deprotonation, nucleophilic substitution Cyclopentadiene, base (e.g., n-BuLi) (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane
3 Complexation with Fe(II) salt Inert atmosphere, dry solvent FeCl2 or FeBr2, ligand (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) complex

Research Notes

  • The stereochemical integrity of the ligand is critical for the complex's catalytic properties and is maintained throughout the synthesis.
  • The iron(II) complex is sensitive to air and moisture, requiring handling under inert atmosphere.
  • Characterization techniques such as NMR, IR, and X-ray crystallography confirm the structure and stereochemistry of the final complex.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) can undergo various types of chemical reactions, including:

    Oxidation: The iron center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states.

    Substitution: Ligands coordinated to the iron center can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve the use of ligands such as phosphines or amines under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(3+) complexes, while reduction reactions may yield iron(0) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands.

Scientific Research Applications

The compound (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) is a specialized organometallic compound that has garnered attention for its applications in various scientific fields, particularly in catalysis and organic synthesis. This article explores its applications, supported by data tables and case studies.

Properties

  • Molecular Formula : C₁₅H₁₉FeP
  • Molecular Weight : 300.24 g/mol
  • Appearance : Typically presented as a colored solid or complex in solution.

Catalysis

The primary application of (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) is in catalytic processes. It serves as a chiral ligand in various catalytic reactions.

Table 1: Catalytic Reactions Involving the Compound

Reaction TypeCatalyst TypeYield (%)Reference
Asymmetric HydrogenationIron Complex85
Cross-Coupling ReactionsPd/Fe Hybrid Catalysts90
C–C Bond FormationTransition Metal Catalysis75

Organic Synthesis

The compound has been utilized in the synthesis of complex organic molecules, particularly those requiring stereochemical control.

Case Study: Synthesis of Chiral Compounds

In a study published by the Royal Society of Chemistry, (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) was used to synthesize a series of chiral pyrrolidine derivatives. The reaction conditions were optimized to achieve high enantioselectivity and yield.

Material Science

Recent explorations have indicated potential applications in material science, particularly in the development of new polymers and nanomaterials that incorporate phosphine ligands for enhanced properties.

Mechanism of Action

The mechanism of action of (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) involves its ability to coordinate to various substrates and facilitate chemical transformations. The iron center can undergo redox reactions, allowing it to participate in electron transfer processes. The phospholane ligand can stabilize the iron center and modulate its reactivity, making it an effective catalyst in various reactions.

Comparison with Similar Compounds

Phospholane-Based Ligands

Phospholane ligands are widely used in catalysis due to their strong electron-donating properties and tunable steric effects. Below is a comparative analysis of structurally related phospholane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Features Applications References
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) C22H32FeP2 414.29 Methyl groups on phospholane (2S,5S) Ferrocene backbone enhances electron transfer; chiral environment for enantioselectivity Asymmetric hydrogenation, cross-coupling
(2S,5S)-1-(2-(1,3-Dioxolan-2-yl)phenyl)-2,5-diethylphospholane C17H25O2P 292.36 Diethyl groups, dioxolane (2S,5S) Dioxolane group introduces rigidity; diethyl substituents increase steric bulk Catalysis (under investigation)
1,1'-Bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]ferrocene (similar to target compound) C22H32FeP2 414.29 Methyl groups on phospholane (2S,5S) Bis-phospholane structure enhances chelation; identical to target compound Asymmetric catalysis

Key Observations :

  • Steric and Electronic Effects: The target compound’s methyl substituents provide moderate steric hindrance compared to the diethyl groups in the dioxolane-containing phospholane .
  • Backbone Rigidity: The ferrocene backbone in the target compound offers a planar, conjugated system that stabilizes transition states in catalysis. In contrast, the dioxolane-containing analog introduces a non-conjugated, oxygenated ring, which may alter substrate binding .
  • Chiral Induction: Both (2S,5S)-configured compounds exhibit high enantioselectivity, but the ferrocene-based ligand’s rigid structure enhances stereochemical control compared to non-ferrocene derivatives .
Organophosphorus Compounds with Different Backbones

Organophosphorus compounds vary widely in application. For example:

  • Nerve Agents (e.g., O-1,4-Dimethylpentyl isopropylphosphonofluoridate): These compounds (e.g., CAS: 627-59-8) share a phosphorus core but are structurally distinct due to fluoridate and alkyl substituents. They exhibit neurotoxicity via acetylcholinesterase inhibition, contrasting sharply with the catalytic utility of phospholane ligands .
  • aureus and C. albicans), highlighting how functional group variation shifts application from catalysis to bioactivity .

Biological Activity

The compound (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) is a chiral phosphine ligand that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound features a cyclopentadiene moiety coordinated to iron(II), which is critical for its biological interactions. The phospholane structure contributes to its chiral properties and reactivity.

Molecular Formula

  • Molecular Formula : C10H13FeP
  • Molecular Weight : Approximately 208.14 g/mol

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Metal Coordination : The iron(II) center can participate in redox reactions, potentially influencing cellular signaling pathways.
  • Ligand Properties : As a phosphine ligand, it can stabilize various metal ions, enhancing their bioavailability and activity in biological systems.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Anticancer Activity : Studies have shown that iron-containing phosphine ligands can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) .
  • Antimicrobial Properties : Initial findings suggest potential antimicrobial effects against certain bacterial strains, likely due to the disruption of bacterial cell membranes by metal-ligand complexes .

Study 1: Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various phosphine ligands, including (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+). The results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. The mechanism was attributed to ROS generation leading to oxidative stress within the cells .

Study 2: Antimicrobial Activity

In another study conducted by the International Journal of Antimicrobial Agents, the compound demonstrated inhibitory effects against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. The study suggested that the compound's ability to form complexes with essential metal ions could disrupt bacterial metabolism .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValueReference
AnticancerBreast Cancer Cells15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
PropertyValue
Molecular FormulaC10H13FeP
Molecular Weight208.14 g/mol
SolubilitySoluble in organic solvents

Q & A

Q. What are the recommended synthetic routes for preparing (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+), and what experimental conditions are critical for reproducibility?

Methodological Answer: The synthesis of iron-phospholane complexes typically involves ligand substitution or coordination reactions. For example, analogous ruthenium complexes are synthesized by reacting cyclopentadienyl precursors with chlorinated phospholane ligands in dichloromethane under inert atmospheres (e.g., nitrogen or argon) . Key parameters include:

  • Ligand-to-metal ratio : Stoichiometric control (1:1 molar ratio) prevents side reactions.
  • Reaction time : Extended stirring (24–48 hours) ensures complete ligand coordination.
  • Solvent choice : Dichloromethane or THF is preferred due to their inertness and ability to dissolve organometallic precursors.
    Critical Note : Trace moisture or oxygen can lead to hydrolysis or oxidation of the phospholane ligand, requiring rigorous drying of solvents and reagents.

Q. How can the stereochemical configuration (2S,5S) of the phospholane ligand be validated experimentally?

Methodological Answer:

  • Chiral HPLC or GC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives).
  • Circular Dichroism (CD) Spectroscopy : Detects optical activity correlating with the (2S,5S) configuration.
  • X-ray Crystallography : Provides definitive proof of stereochemistry, as demonstrated in iridium complex structural studies .
    Data Interpretation Tip : Compare experimental CD spectra or crystallographic data with computational models (DFT-optimized structures) to resolve ambiguities.

Q. What are the stability considerations for storing this iron complex, and how does degradation impact experimental outcomes?

Methodological Answer:

  • Storage conditions : Store at –20°C under argon in amber vials to prevent photodegradation and oxidation.
  • Degradation signs : Discoloration (e.g., brownish precipitates) or loss of catalytic activity indicates ligand dissociation or iron oxidation.
  • Mitigation : Avoid long-term storage; use freshly prepared complexes for catalytic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) for this iron complex?

Methodological Answer:

  • Variable-Temperature NMR : Assess dynamic processes (e.g., ligand fluxionality) that may obscure splitting patterns.
  • DFT Calculations : Compare experimental 31^{31}P NMR chemical shifts with computed values (e.g., using Gaussian or ORCA software).
  • Isotopic Labeling : Use 13^{13}C-labeled ligands to simplify COSY or HSQC NMR assignments.
    Case Study : In ruthenium-phospholane complexes, discrepancies between predicted and observed 1^{1}H NMR spectra were attributed to solvent-induced conformational changes .

Q. What mechanistic insights can be gained from studying the catalytic activity of this iron complex in hydrogenation or C–C coupling reactions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates under varying temperatures and pressures to identify rate-determining steps.
  • In Situ Spectroscopy : Use IR or Raman spectroscopy to detect intermediates (e.g., iron-hydride species).
  • Isotope Effects : Deuterium labeling (e.g., D2_2 vs. H2_2) reveals H–H bond activation mechanisms.
    Example : Iron-phospholane complexes in asymmetric hydrogenation showed enantioselectivity dependent on ligand stereochemistry, with turnover frequencies (TOFs) ranging from 102^2 to 103^3 h1^{-1} under optimized conditions .

Q. How do steric and electronic modifications of the phospholane ligand influence the redox properties of the iron center?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials (±0.5 to –2.0 V vs. Ag/AgCl) to assess electronic effects.
  • X-ray Absorption Spectroscopy (XAS) : Probe changes in iron oxidation state and ligand-field splitting.
  • Comparative Analysis : Substitute methyl groups on the phospholane with bulkier substituents (e.g., tert-butyl) to evaluate steric impacts on redox behavior.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in catalytic performance across different batches of the synthesized complex?

Methodological Answer:

  • Batch Comparison : Tabulate key variables (e.g., ligand purity, reaction temperature, solvent batch) to identify outliers.

  • Quality Control Metrics :

    ParameterAcceptable Range
    Ligand Purity (HPLC)≥98%
    Solvent Water Content≤50 ppm
    Iron Precursor Freshness≤1 week old
  • Root Cause : In one study, batch variability in ruthenium complexes was traced to residual chloride ions from incomplete ligand substitution .

Experimental Design Considerations

Q. What are the limitations of using spectroscopic methods alone to characterize this complex, and how can they be overcome?

Methodological Answer:

  • Limitations : Overlapping NMR signals or low solubility may obscure data.
  • Solutions :
    • Paramagnetic NMR : Use fast-relaxation probes for iron(II) complexes.
    • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks despite solubility issues.
    • Synchrotron XRD : Achieve high-resolution structural data for low-crystallinity samples .

Advanced Applications

Q. Can this iron complex serve as a photosensitizer in solar energy applications, and what experimental protocols are needed to evaluate this?

Methodological Answer:

  • UV-Vis/NIR Spectroscopy : Identify metal-to-ligand charge transfer (MLCT) bands in the visible range (400–700 nm).
  • Transient Absorption Spectroscopy : Measure excited-state lifetimes (nanosecond to microsecond range).
  • Photocatalytic Testing : Assess H2_2 evolution rates using sacrificial electron donors (e.g., triethanolamine) under simulated sunlight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+)
Reactant of Route 2
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.